molecular formula C9H15N3O B12980129 (5-(1H-Pyrazol-4-yl)piperidin-3-yl)methanol

(5-(1H-Pyrazol-4-yl)piperidin-3-yl)methanol

Cat. No.: B12980129
M. Wt: 181.23 g/mol
InChI Key: QGHWLISUHSRNEE-UHFFFAOYSA-N
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Description

(5-(1H-Pyrazol-4-yl)piperidin-3-yl)methanol is a compound that features a pyrazole ring attached to a piperidine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(1H-Pyrazol-4-yl)piperidin-3-yl)methanol typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(5-(1H-Pyrazol-4-yl)piperidin-3-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyrazole or piperidine rings.

    Substitution: The hydrogen atoms on the pyrazole or piperidine rings can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the pyrazole or piperidine rings.

Scientific Research Applications

(5-(1H-Pyrazol-4-yl)piperidin-3-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological molecules.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-(1H-Pyrazol-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (4-Phenyl-piperidin-1-yl)-(5-(1H-pyrazol-4-yl)-thiophen-3-yl)-methanone: This compound has a similar structure but includes a thiophene ring instead of a methanol group.

    Pyrazolo[3,4-c]pyridine compounds: These compounds share the pyrazole ring but have different substituents and ring structures.

Uniqueness

(5-(1H-Pyrazol-4-yl)piperidin-3-yl)methanol is unique due to its specific combination of a pyrazole ring, piperidine ring, and methanol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

[5-(1H-pyrazol-4-yl)piperidin-3-yl]methanol

InChI

InChI=1S/C9H15N3O/c13-6-7-1-8(3-10-2-7)9-4-11-12-5-9/h4-5,7-8,10,13H,1-3,6H2,(H,11,12)

InChI Key

QGHWLISUHSRNEE-UHFFFAOYSA-N

Canonical SMILES

C1C(CNCC1C2=CNN=C2)CO

Origin of Product

United States

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